![molecular formula C12H15N3O B2822212 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 929975-60-0](/img/no-structure.png)

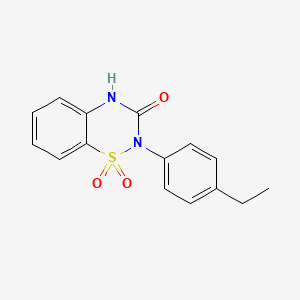

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound with the molecular formula C12H15N3O . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Chemical Reactions Analysis

While specific chemical reactions involving “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol” are not available, the compound belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives, which have been studied for various chemical reactions .

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 217.27 .

Aplicaciones Científicas De Investigación

Anticancer Potential

1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol and its derivatives have shown promise in anticancer research. For example, derivatives like imidazo[4,5-c]pyridines have been identified as mitotic inhibitors with significant antitumor activity in mice. The synthesis of these compounds involves cyclization reactions, showcasing their potential as anticancer agents (Temple et al., 1987).

Biomedical Applications

These compounds, particularly 1H-pyrazolo[3,4-b]pyridines, have a wide range of biomedical applications. The diversity of substituents at various positions and the synthetic methods used for their creation are crucial. Their biomedical applications cover a vast range, highlighting the importance of these compounds in medical research (Donaire-Arias et al., 2022).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of these compounds. For instance, the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and their structural study through X-ray diffraction demonstrates the interest in understanding the detailed structural aspects of these compounds (Wu et al., 2012).

Molecular Docking and In Vitro Screening

In another study, molecular docking and in vitro screening of novel pyridine derivatives were conducted. These compounds show antimicrobial and antioxidant activity, indicating their potential use in pharmaceuticals (Flefel et al., 2018).

Use in Heterocyclic Synthesis

The synthesis of heterocyclic compounds incorporating 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is an area of interest in chemical research. These compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting their use in cancer treatment (Mohareb & MegallyAbdo, 2015).

Development of Ultrasound-Promoted Synthesis Techniques

The development of ultrasound-promoted synthesis techniques for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines is another application. This approach offers rapid synthesis and excellent yields, indicating advancements in synthetic methodologies (Nikpassand et al., 2010).

Coordination Chemistry and Ligand Synthesis

These compounds also play a role in coordination chemistry and ligand synthesis. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes for photochemical applications (Halcrow, 2005).

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves the cyclization of a pyrazole derivative with a pyridine derivative. The starting materials are 4-methyl-1H-pyrazole-3-carboxylic acid and 2-cyclopenten-1-one. The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "4-methyl-1H-pyrazole-3-carboxylic acid", "2-cyclopenten-1-one", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole-3-carboxylic acid in acetic acid and add sodium hydroxide to adjust the pH to 7-8.", "Step 2: Add 2-cyclopenten-1-one to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add water dropwise to induce crystallization.", "Step 7: Filter the product and dry under vacuum to obtain 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol." ] } | |

Número CAS |

929975-60-0 |

Nombre del producto |

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol |

Fórmula molecular |

C12H15N3O |

Peso molecular |

217.272 |

Nombre IUPAC |

1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |

InChI |

InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16) |

Clave InChI |

OWTCGDKEYSLZEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)

![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)

![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)

![2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2822144.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)

![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)

![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)